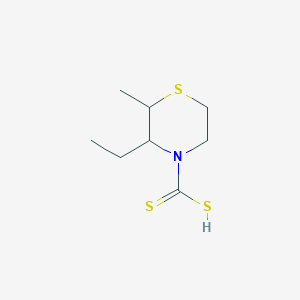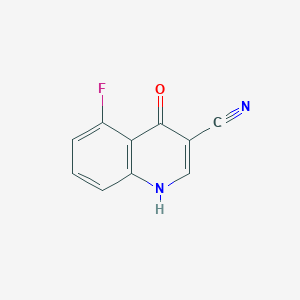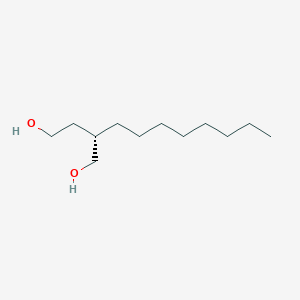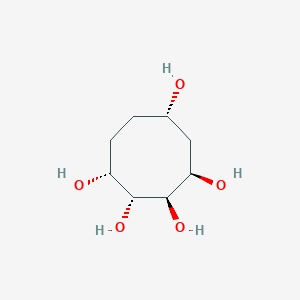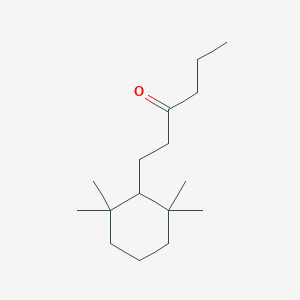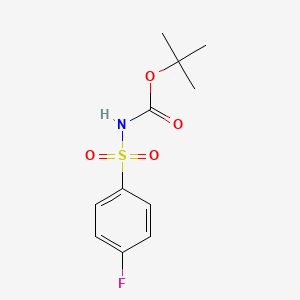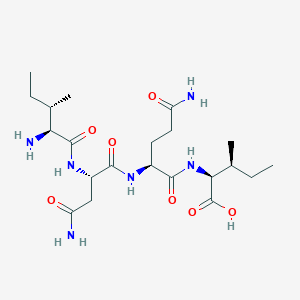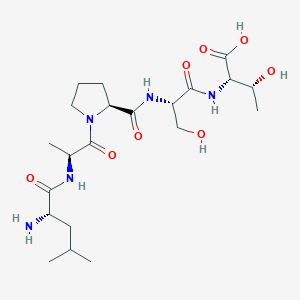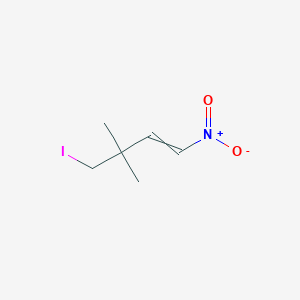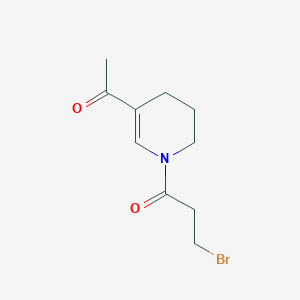![molecular formula C31H19F2N B14223069 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline CAS No. 820233-86-1](/img/structure/B14223069.png)
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is a complex organic compound belonging to the class of isoquinolines Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline typically involves multi-step processes that include cyclization reactions. One common method involves the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance . Another approach involves the Bischler–Napieralski reaction, which is effective for the cyclization of N-[2-(fluorophenyl)ethyl]amides followed by aromatization .
Industrial Production Methods
Industrial production of this compound may utilize high-throughput methods involving automated synthesis and purification systems. The use of microwave irradiation and flow chemistry can enhance reaction rates and yields, making the process more efficient and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the fluorinated phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of partially or fully hydrogenated isoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(het)arylisoquinolines: These compounds share a similar isoquinoline core but differ in the nature of the aryl substituents.
Fluorinated Isoquinolines: Compounds with fluorine atoms on the isoquinoline ring, which can exhibit different chemical and biological properties.
Uniqueness
1,4-Bis(4-fluorophenyl)-3-phenylbenzo[G]isoquinoline is unique due to the specific positioning of the fluorine atoms on the phenyl rings, which can enhance its stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials, such as OLEDs and other electronic devices .
Propriétés
Numéro CAS |
820233-86-1 |
|---|---|
Formule moléculaire |
C31H19F2N |
Poids moléculaire |
443.5 g/mol |
Nom IUPAC |
1,4-bis(4-fluorophenyl)-3-phenylbenzo[g]isoquinoline |
InChI |
InChI=1S/C31H19F2N/c32-25-14-10-20(11-15-25)29-27-18-23-8-4-5-9-24(23)19-28(27)30(22-12-16-26(33)17-13-22)34-31(29)21-6-2-1-3-7-21/h1-19H |
Clé InChI |
TWEVFFIRVUVWQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C3=CC4=CC=CC=C4C=C3C(=N2)C5=CC=C(C=C5)F)C6=CC=C(C=C6)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1(2H)-Quinolinecarboxamide, 3,4-dihydro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B14222989.png)
